2-fluoro-N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]benzamide
Description
2-fluoro-N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]benzamide is a benzamide derivative featuring:
- A 2-fluorobenzoyl group, which enhances metabolic stability and modulates electron distribution.
- An ethyl linker with a ketone group (oxo), contributing to conformational rigidity.
- A 2-phenylmorpholine moiety, a bicyclic amine that influences solubility and receptor interactions.
Its synthesis likely involves coupling a 2-fluorobenzoyl chloride with a 2-phenylmorpholin-4-yl-ethylamine intermediate under basic conditions .
Properties
IUPAC Name |
2-fluoro-N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19FN2O3/c20-16-9-5-4-8-15(16)19(24)21-12-18(23)22-10-11-25-17(13-22)14-6-2-1-3-7-14/h1-9,17H,10-13H2,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYYFCPYRMKUBHE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1C(=O)CNC(=O)C2=CC=CC=C2F)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19FN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-fluoro-N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]benzamide typically involves multiple steps, including the formation of the morpholine ring and the introduction of the fluorine atom. Common synthetic routes may include:
Formation of the Morpholine Ring: This can be achieved through the reaction of an appropriate amine with an epoxide or a halohydrin under basic conditions.
Introduction of the Fluorine Atom: Fluorination can be carried out using reagents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.
Coupling Reactions: The final step often involves coupling the morpholine derivative with a benzoyl chloride or a similar reagent to form the benzamide group.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and the use of green solvents may be employed to enhance efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions
2-fluoro-N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorine atom, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
2-fluoro-N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-fluoro-N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and the morpholine ring play crucial roles in its binding affinity and specificity. The compound may inhibit enzymatic activity by binding to the active site or modulate receptor function by interacting with key residues.
Comparison with Similar Compounds
Structural Analogues and Modifications
The following compounds share core benzamide or morpholine motifs but differ in substituents and pharmacological profiles:
Physicochemical Properties
- Lipophilicity: The 2-fluorobenzoyl group increases lipophilicity compared to non-fluorinated analogs (e.g., 4-amino-N-{2-[(2-fluorophenyl)amino]-2-oxoethyl}benzamide) .
- Solubility : The 2-phenylmorpholine group introduces polar interactions, improving aqueous solubility relative to purely aromatic analogs like N-(2-oxo-2-phenylacetyl)benzamide .
- Hydrogen Bonding : The morpholine oxygen and oxo group enable hydrogen bonding, critical for receptor binding and crystal packing .
Structure-Activity Relationship (SAR) Insights
- Fluorine Substitution: The 2-fluoro group reduces metabolic degradation compared to chloro or amino analogs .
- Morpholine vs. Linear Amines : Cyclic amines (e.g., morpholine) improve target selectivity and solubility over linear chains (e.g., JNJ-63533054) .
Biological Activity
2-fluoro-N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]benzamide is a synthetic compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological mechanisms, and various studies that highlight its pharmacological properties.
Synthesis
The synthesis of this compound typically involves several steps, including the formation of the morpholine ring and subsequent acylation to create the benzamide structure. The general synthetic route can be summarized as follows:
- Formation of Morpholine Moiety : The initial step involves the reaction of phenylamine with ethylene oxide to form 2-phenylmorpholine.
- Acylation : The morpholine derivative is then acylated with 2-fluorobenzoyl chloride to yield the final product.
Biological Mechanisms
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including receptors and enzymes. The compound's structure suggests potential interactions with neurotransmitter receptors and possible inhibition of specific enzymes involved in metabolic pathways.
In Vitro Studies
A series of in vitro studies have evaluated the cytotoxic effects of this compound on various cancer cell lines. Key findings include:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 15.0 | Induction of apoptosis via p53 activation |
| A549 (Lung Cancer) | 12.5 | Cell cycle arrest and apoptosis |
| HeLa (Cervical Cancer) | 20.0 | Inhibition of cell proliferation |
These studies indicate that the compound exhibits significant cytotoxicity in a dose-dependent manner, primarily through apoptotic pathways.
Case Studies
- Case Study on MCF-7 Cells : A detailed analysis revealed that treatment with this compound resulted in increased levels of caspase-3 cleavage, indicating activation of the apoptotic pathway. Flow cytometry analysis further confirmed that the compound effectively induced apoptosis in MCF-7 cells.
- Comparative Study with Doxorubicin : In a comparative study against doxorubicin, a well-known chemotherapeutic agent, this compound demonstrated comparable cytotoxicity but with a distinct mechanism involving enhanced p53 expression, suggesting potential for use in combination therapies.
Pharmacological Potential
The pharmacological profile of this compound reveals its potential as an anticancer agent. Its ability to induce apoptosis and inhibit cell proliferation positions it as a candidate for further development in cancer therapeutics.
Q & A
Basic: What are the key synthetic pathways for 2-fluoro-N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]benzamide, and how can reaction conditions be optimized?
Answer:
The synthesis typically involves multi-step reactions, including:
- Amide coupling : Reaction of 2-fluorobenzoic acid derivatives (e.g., acid chlorides) with amines containing the 2-phenylmorpholine moiety. Coupling agents like EDCI or HOBt are used to facilitate bond formation .
- Morpholine ring formation : Cyclization of intermediates using dehydrating agents (e.g., POCl₃) under controlled pH (6–7) and temperature (60–80°C) .
- Purification : Recrystallization in methanol or chromatography (silica gel, ethyl acetate/hexane) improves purity .
Optimization strategies : Adjust solvent polarity (e.g., DMF for polar intermediates), monitor reaction progress via TLC/HPLC, and employ inert atmospheres to prevent oxidation .
Basic: How is the structural integrity of this compound validated in crystallographic studies?
Answer:
- X-ray crystallography : Single-crystal diffraction data collected at 100 K using SHELX programs (e.g., SHELXL for refinement) confirm bond lengths, angles, and stereochemistry .
- Spectroscopic validation : NMR (¹H/¹³C) identifies fluorine coupling patterns (e.g., ¹⁹F-¹H splitting) and morpholine ring protons. IR confirms carbonyl (C=O, ~1680 cm⁻¹) and amide (N-H, ~3300 cm⁻¹) groups .
Advanced: How do structural modifications (e.g., fluorination, morpholine substitution) influence biological activity?
Answer:
- Fluorine effects : The 2-fluoro group enhances metabolic stability via C-F bond resistance to enzymatic cleavage and improves target binding through hydrophobic interactions .
- Morpholine substitution : The 2-phenylmorpholine moiety increases solubility (via N-oxide formation) and modulates receptor affinity. Comparative studies show phenyl substitution at C2 improves kinase inhibition by 30% vs. unsubstituted morpholine .
Methodological approach : Use SAR studies with analogs (e.g., replacing fluorine with Cl/CH₃) and molecular docking (AutoDock Vina) to map binding pockets .
Advanced: How can contradictory data on biological activity (e.g., varying IC₅₀ values across studies) be resolved?
Answer:
Contradictions often arise from:
- Assay variability : Differences in cell lines (e.g., HEK293 vs. HeLa) or enzyme sources (recombinant vs. native proteins) .
- Solubility issues : Use DMSO concentrations <0.1% to avoid cytotoxicity artifacts. Validate results via orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity) .
Resolution strategy : Perform meta-analysis of published data with standardized protocols (e.g., CLSI guidelines) and validate via in vivo models .
Advanced: What mechanistic insights exist for this compound’s interaction with enzyme targets?
Answer:
- Kinase inhibition : The compound competitively inhibits ATP-binding pockets in kinases (e.g., PI3Kγ) via hydrogen bonding with the morpholine oxygen and π-π stacking of the benzamide .
- Protease modulation : Fluorine’s electronegativity disrupts catalytic triads in serine proteases, as shown in fluorescence quenching assays .
Experimental validation : Use ITC (isothermal titration calorimetry) for binding thermodynamics and cryo-EM for structural snapshots of enzyme-inhibitor complexes .
Advanced: What strategies improve the compound’s pharmacokinetics (e.g., bioavailability, half-life)?
Answer:
- Prodrug design : Introduce phosphate groups on the morpholine nitrogen to enhance water solubility .
- Formulation : Nanoemulsions (e.g., PEGylated liposomes) increase plasma half-life from 2 hr to 8 hr in rodent models .
- Metabolic stability : Replace labile esters with amides (e.g., morpholine N-oxide) to reduce CYP450-mediated degradation .
Advanced: How can computational methods guide the optimization of this compound’s selectivity?
Answer:
- Molecular dynamics (MD) simulations : Simulate binding to off-target receptors (e.g., GPCRs) to identify structural motifs causing cross-reactivity .
- QSAR models : Train models on datasets of related benzamide derivatives to predict ADMET properties and IC₅₀ values .
Validation : Compare computational predictions with high-throughput screening (HTS) results in kinase panels .
Advanced: What analytical techniques are critical for resolving data discrepancies in stability studies?
Answer:
- Forced degradation studies : Use HPLC-MS to identify degradation products under acidic/oxidative conditions (e.g., morpholine ring opening at pH <3) .
- Thermogravimetric analysis (TGA) : Determine thermal stability (decomposition >200°C) and hygroscopicity .
- Synchrotron XRD : Resolve polymorphic forms that affect shelf-life .
Advanced: How is toxicity assessed in preclinical models, and what are key pitfalls?
Answer:
- In vitro : MTT assays in hepatocytes (e.g., HepG2) to detect mitochondrial toxicity. Use concentrations ≤10 μM to avoid false positives from solvent carriers .
- In vivo : Rodent studies (28-day repeat dose) monitor liver enzymes (ALT/AST) and renal biomarkers (creatinine).
Pitfalls : Species-specific metabolism (e.g., murine vs. human CYP isoforms) may underestimate toxicity. Use humanized liver models for translatability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
